molecular formula C11H13ISi B6254950 [2-(3-iodophenyl)ethynyl]trimethylsilane CAS No. 144001-07-0

[2-(3-iodophenyl)ethynyl]trimethylsilane

Cat. No.: B6254950
CAS No.: 144001-07-0
M. Wt: 300.2
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Description

[2-(3-iodophenyl)ethynyl]trimethylsilane is a unique chemical compound with the molecular formula C11H13ISi and a molecular weight of 300.2 g/mol.

Preparation Methods

The synthesis of [2-(3-iodophenyl)ethynyl]trimethylsilane typically involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and a terminal alkyne . The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

[2-(3-iodophenyl)ethynyl]trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Scientific Research Applications

[2-(3-iodophenyl)ethynyl]trimethylsilane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of [2-(3-iodophenyl)ethynyl]trimethylsilane involves its ability to participate in various chemical reactions, particularly those involving the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

[2-(3-iodophenyl)ethynyl]trimethylsilane can be compared with other similar compounds, such as:

    [2-(4-iodophenyl)ethynyl]trimethylsilane: Similar in structure but with the iodine atom at a different position on the phenyl ring.

    [2-(3-bromophenyl)ethynyl]trimethylsilane: Similar in structure but with a bromine atom instead of iodine.

    [2-(3-chlorophenyl)ethynyl]trimethylsilane: Similar in structure but with a chlorine atom instead of iodine.

These compounds share similar chemical properties and reactivity but may differ in their specific applications and effectiveness in various reactions .

Properties

CAS No.

144001-07-0

Molecular Formula

C11H13ISi

Molecular Weight

300.2

Purity

95

Origin of Product

United States

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